molecular formula C18H17FN4O B6492036 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1326880-18-5

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6492036
CAS No.: 1326880-18-5
M. Wt: 324.4 g/mol
InChI Key: MKYRQPPVJASXQI-UHFFFAOYSA-N
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Description

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical research. The presence of both ethyl and fluorophenyl groups in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a between an azide and an alkyne.

    Introduction of the Ethylphenyl Group: The ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Attachment of the Fluorophenylmethyl Group: The fluorophenylmethyl group can be attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Chemical Research: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application, such as inhibiting cell proliferation in cancer cells or modulating inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ethylphenyl)-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-[(4-bromophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
  • 1-(4-ethylphenyl)-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

Uniqueness

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs with different substituents. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

1-(4-ethylphenyl)-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c1-2-13-5-9-16(10-6-13)23-12-17(21-22-23)18(24)20-11-14-3-7-15(19)8-4-14/h3-10,12H,2,11H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKYRQPPVJASXQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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